molecular formula C8H10F3NO B13425956 2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one CAS No. 312533-00-9

2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one

Cat. No.: B13425956
CAS No.: 312533-00-9
M. Wt: 193.17 g/mol
InChI Key: BUDKJSHXVVIGMP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Piperidine, 2-methylene-1-(trifluoroacetyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the trifluoroacetyl group, which can influence the reactivity of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .

Scientific Research Applications

Chemistry: Piperidine, 2-methylene-1-(trifluoroacetyl)-, is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it valuable for designing new compounds with potential biological activities .

Biology: In biological research, piperidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of new drugs targeting various diseases .

Medicine: Piperidine derivatives have shown promise in the treatment of conditions such as cancer, inflammation, and neurological disorders. The trifluoroacetyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Industry: In the industrial sector, piperidine, 2-methylene-1-(trifluoroacetyl)-, is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more efficient and effective products .

Comparison with Similar Compounds

Properties

CAS No.

312533-00-9

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylidenepiperidin-1-yl)ethanone

InChI

InChI=1S/C8H10F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h1-5H2

InChI Key

BUDKJSHXVVIGMP-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCN1C(=O)C(F)(F)F

Origin of Product

United States

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